molecular formula C10H14ClNO4S B4796074 [(5-Chloro-2-methoxyphenyl)sulfonyl](2-methoxyethyl)amine

[(5-Chloro-2-methoxyphenyl)sulfonyl](2-methoxyethyl)amine

Cat. No.: B4796074
M. Wt: 279.74 g/mol
InChI Key: RVCIYVQNDWIWKN-UHFFFAOYSA-N
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Description

(5-Chloro-2-methoxyphenyl)sulfonylamine is an organic compound with a complex structure that includes a chloro-substituted methoxyphenyl group and a sulfonyl amine group

Mechanism of Action

Target of Action

It is known that benzenesulfonamide derivatives, which this compound is a part of, are inhibitors of human carbonic anhydrase b . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

Based on its structural similarity to other benzenesulfonamide derivatives, it can be hypothesized that it may bind to the active site of the carbonic anhydrase enzyme, inhibiting its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-methoxyphenyl)sulfonylamine typically involves multiple steps. One common method starts with the chlorination of 2-methoxyphenol to produce 5-chloro-2-methoxyphenol. This intermediate is then subjected to sulfonylation using sulfonyl chloride reagents under controlled conditions to form the sulfonyl chloride derivative. Finally, the sulfonyl chloride derivative is reacted with 2-methoxyethylamine to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-methoxyphenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of 5-chloro-2-methoxybenzoic acid.

    Reduction: Formation of 5-chloro-2-methoxyphenyl sulfide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Chloro-2-methoxyphenyl)sulfonylamine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloro-2-methoxyphenyl)sulfonylamine is unique due to its combination of functional groups, which confer specific reactivity and binding properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-chloro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO4S/c1-15-6-5-12-17(13,14)10-7-8(11)3-4-9(10)16-2/h3-4,7,12H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCIYVQNDWIWKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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